molecular formula C4H2Cl3N3 B1339642 2,4,6-Trichloropyrimidin-5-amine CAS No. 91322-00-8

2,4,6-Trichloropyrimidin-5-amine

Cat. No. B1339642
CAS RN: 91322-00-8
M. Wt: 198.43 g/mol
InChI Key: FHBLBGKCJWORQJ-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 in the ring. The specific compound of interest, 2,4,6-trichloropyrimidin-5-amine, is further defined by the presence of three chlorine atoms and an amine group attached to the pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives involves an aza-Wittig reaction, where phosphoranylideneamino derivatives react with isocyanates to give carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds . Another method includes the reduction of nitro-substituted pyrimidines to obtain 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines, using iron powder under mild conditions . Additionally, 4-trichloromethyl-pyrimidin-2-ylamines can be synthesized from the reaction of 4-trichloromethyl-2-chloropyrimidine with various amines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray crystallography. For example, the structure of certain 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has been determined, revealing their crystallization in the monoclinic system with specific space groups . Similarly, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows molecules forming inversion dimers via hydrogen bonds, packed into layers by π-stacking interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines react with chlorocarboxylic acid chlorides to give amides through acylation, and further heating can lead to intramolecular alkylation to form different heterocyclic compounds . The reactivity of these compounds can be further modified through selective synthesis, oxidative aromatization, or hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the introduction of trifluoromethyl groups and amines can lead to compounds with potent antitumor activity . The crystal structure and density functional theory (DFT) studies can provide insights into the electronic structure, charge distribution, and potential reactivity of these molecules . Additionally, the antibacterial activity of certain pyrimidine derivatives has been demonstrated, indicating their potential as pharmaceutical agents .

Scientific Research Applications

Anti-Inflammatory Research

  • Field : Medicinal Chemistry
  • Application : Pyrimidines, including 2,4,6-Trichloropyrimidin-5-amine, are known to display a range of pharmacological effects including anti-inflammatory activities . They are being studied for their potential inhibitory effects against immune-induced nitric oxide generation .
  • Methods : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
  • Results : Regardless of the substitution pattern at position-5, 2-amino-4,6-dihydroxypyrimidines showed potential anti-inflammatory effects .

Synthesis of Derivatives

  • Field : Organic Chemistry
  • Application : 2,4,6-Trichloropyrimidin-5-amine is used in the synthesis of its derivatives . The isolated compounds are products of amination, solvolysis, and condensation processes .
  • Methods : The synthesis involves unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The reactions occur under mild and environmentally friendly conditions .
  • Results : The influence of structural factors of the reactants led to the formation of a variety of derivatives .

Safety And Hazards

2,4,6-Trichloropyrimidin-5-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-trichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLBGKCJWORQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539159
Record name 2,4,6-Trichloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloropyrimidin-5-amine

CAS RN

91322-00-8
Record name 2,4,6-Trichloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4,6-Trichloro-5-nitropyrimidine (1 g, 4.38 mmol) was suspended in EtOH (10 mL). Raney-Nickel®2800 in water (1.285 g, 21.89 mmol) was added and the vessel was purged with hydrogen gas and stirred at atmospheric pressure and room temperature overnight. After filtration through Celite® the filtrate was evaporated to give 1.3 g of crude 2,4,6-trichloropyrimidin-5-amine. MS [M+H] Found 200.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.285 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Sebris, I Novosjolova, M Turks - Synthesis, 2022 - thieme-connect.com
A simple three-step approach for the synthesis of substituted N7-arylpurines with an overall yield of the whole sequence from 40% to 71% is described. N7-Arylpurines were constructed …
E Goffin, N Jacques, L Musumeci, A Nchimi… - European Journal of …, 2020 - Elsevier
Based on the recent observation that the antiplatelet agent ticagrelor and one of its metabolite exert bactericidal activity against gram-positive bacteria, a series of 1,2,3-triazolo[4,5-d]…

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